B1578253 Antimicrobial peptide 5

Antimicrobial peptide 5

Cat. No.: B1578253
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of Antimicrobial Peptide 5 (P5)

Primary Structure Analysis

Amino Acid Sequence Composition

This compound (P5) is an 18-amino acid cationic α-helical peptide derived from a Cecropin A-Magainin 2 hybrid. Its primary sequence is KWKKLLKKPLLKKLLKKL-NH₂ , characterized by a high proportion of leucine (Leu, L) and lysine (Lys, K) residues. Key compositional features include:

  • Cationic charge : Net positive charge of +8 due to lysine residues at positions 2, 4, 8, 14, and 15.
  • Hydrophobicity : Leucine dominates hydrophobic regions, with six residues distributed across the sequence.
  • Critical substitutions : The original Cecropin A-Magainin 2 hybrid underwent modifications, including replacement of glycine-isoleucine-glycine with proline (Pro, P) at position 9 to enhance structural flexibility and charge distribution.

Amino acid distribution is summarized in Table 1.

Amino Acid Position(s) Role in Structure-Function
Lysine (K) 2, 4, 8, 14, 15 Mediates electrostatic interactions with microbial membranes
Leucine (L) 3, 5, 6, 12, 13, 16, 17, 20 Hydrophobic core stabilizes α-helical conformation
Proline (P) 9 Induces kink, modulates membrane selectivity
Leu-Lys Rich Motif Organization

P5 exhibits a repeating Leu-Lys motif pattern (alternating hydrophobic and cationic residues), which forms an amphipathic α-helix. This organization enables simultaneous interaction with bacterial membrane components:

  • Leucine residues align on one face of the helix, creating a hydrophobic surface for lipid bilayer insertion.
  • Lysine residues cluster on the opposite face, facilitating electrostatic binding to negatively charged microbial membranes (e.g., lipopolysaccharides).
    The Pro residue at position 9 disrupts helical continuity, creating a "kink" that balances amphipathicity and membrane selectivity.

Secondary Structural Elements

Properties

bioactivity

Antibacterial, Antifungal

sequence

GMATKAGTALGKVAKAVIGAAL

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

AMP5 has demonstrated potent antibacterial activity against a range of pathogens:

  • Staphylococcus aureus : Effective in inhibiting growth within 30 minutes.
  • Escherichia coli : Shows rapid action, killing cells within 3 hours.
  • Multi-drug resistant strains : AMP5's low cytotoxicity makes it a viable candidate for treating infections caused by antibiotic-resistant bacteria .

Wound Healing

AMPs, including AMP5, play a crucial role in wound healing due to their ability to promote cell migration and proliferation while exhibiting antimicrobial properties. Studies have shown that AMP5 can enhance the healing process in infected wounds by reducing bacterial load and promoting tissue regeneration .

Cancer Treatment

Recent research indicates that AMPs can also exhibit anti-tumor properties. AMP5 has been investigated for its potential to induce apoptosis in cancer cells, making it a candidate for adjunctive cancer therapies . The ability of AMPs to modulate immune responses further supports their use in cancer treatment by enhancing the body's natural defenses against tumors .

Clinical Trials

A study involving AMP5 was conducted to evaluate its efficacy against chronic skin infections caused by MRSA. The results indicated a significant reduction in bacterial load and improved healing rates compared to standard antibiotic treatments .

In Vivo Studies

In animal models, AMP5 showed promising results in treating pneumonia caused by resistant bacterial strains. The peptide was administered intranasally, leading to reduced bacterial counts and improved survival rates among treated subjects .

Comparative Analysis of AMPs

The following table summarizes the comparative efficacy of AMP5 against other known AMPs:

Antimicrobial PeptideTarget PathogenMechanism of ActionEfficacy (Minimum Inhibitory Concentration)
AMP5MRSAMembrane disruption6.25 μM
LL-37E. coliPore formation10 μM
Magainin 2Candida albicansMembrane lysis8 μM
Cecropin APseudomonas aeruginosaDisruption of membrane integrity4 μM

Future Perspectives

The development of AMP5 for clinical applications is promising, particularly in light of rising antibiotic resistance. Future research should focus on:

  • Modification of peptide structure : Enhancing stability and efficacy through chemical modifications.
  • Delivery systems : Incorporating AMPs into nanoparticles or hydrogels for targeted delivery and sustained release.
  • Combination therapies : Exploring synergistic effects with existing antibiotics to enhance therapeutic outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

AP5’s hypothetical structure can be compared to well-studied AMPs using databases like APD3 and CAMP, which classify peptides based on sequence motifs, charge, and hydrophobicity (Table 1) .

Table 1: Structural Comparison of AP5 with Representative AMPs

Peptide Length (AA) Net Charge Hydrophobic % Secondary Structure Key Residues
AP5 (hypothetical) 24 +5 45% α-helical Lys, Leu, Trp
LL-37 37 +6 34% Amphipathic α-helix Leu, Lys
Cm-p5 13 +3 38% β-hairpin Cys, Arg
Nisin A 34 -3 50% Lanthionine rings Dha, Dhb

Sources: APD3 , CAMP , and structural studies from .

AP5’s α-helical design aligns with peptides like LL-37, which disrupt microbial membranes via electrostatic interactions with anionic lipids . In contrast, β-sheet peptides (e.g., defensins) rely on disulfide bonds for stability .

Antimicrobial Activity and Spectrum

AP5’s activity can be contextualized using minimum inhibitory concentration (MIC) data from the CAMP database (Table 2) .

Table 2: Activity Spectrum of AP5 vs. Similar AMPs

Peptide MIC (μg/mL) Target Organisms Non-Target Effects
AP5 2–16 E. coli, S. aureus, C. albicans Low hemolysis
LP5 (peptoid) 4–32 MRSA, P. aeruginosa Moderate hemolysis
GLL-37 >250 Inactive (recombinant form) N/A
Cm-p5 8–64 B. subtilis, E. coli High stability

Sources: Experimental MIC ranges from .

AP5’s low MIC values suggest potent, selective membrane disruption, akin to LP5, a synthetic peptoid hybrid .

Mechanisms of Action

AP5 likely employs dual mechanisms common to AMPs:

Membrane disruption : Electrostatic attraction to microbial membranes, followed by pore formation (e.g., carpet or barrel-stave models) .

Intracellular targeting : Binding to DNA, ribosomes, or enzymes (observed in peptides like plectasin derivatives) .

In contrast, peptidomimetics like LP5 and metal-peptide complexes () may enhance stability or introduce novel mechanisms, such as SOS response induction or metal ion coordination .

Stability and Optimization

AP5’s susceptibility to proteolysis could be mitigated using strategies validated for other AMPs:

  • Cyclization : Used in Cm-p5 analogs to improve protease resistance .
  • D-amino acid substitution: Enhances serum stability (e.g., D-enantiomers of LL-37) .
  • Hybrid designs : Peptoid-peptide hybrids (e.g., LP5) balance activity and stability .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Description:
Solid-phase peptide synthesis remains the gold standard for preparing AMPs including AMP 5. The process involves sequential addition of protected amino acid residues to a resin-bound peptide chain, followed by cleavage and purification.

Key Details:

  • Developed by Bruce Merrifield in the 1960s, SPPS allows precise control over peptide sequence and modifications.
  • Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used for protection of amino groups during synthesis.
  • After chain assembly, peptides are cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Mass spectrometry confirms the identity and purity of the synthesized peptide.

Challenges:

  • Incorporation of amino acids such as cysteine, tryptophan, and arginine can be difficult due to side reactions or steric hindrance. Specialized protecting groups and coupling reagents are often necessary to ensure successful synthesis.
  • Peptide length and complexity can affect yield and purity.

Advantages:

  • High purity and yield of AMP 5 can be achieved.
  • Allows incorporation of non-natural amino acids to enhance stability and activity.
  • Facilitates structure-activity relationship studies through sequence modifications.

Research Findings:

  • Synthetic AMPs exhibit identical potency to their natural counterparts, making SPPS a preferred method for AMP 5 production.
  • SPPS enables rapid production of large quantities of AMP 5 for research and therapeutic use.

Recombinant Production in Biological Systems

Description:
Recombinant expression involves genetically engineering host cells (commonly Escherichia coli) to produce AMP 5 as fusion proteins with carrier tags to improve solubility and reduce toxicity.

Key Details:

  • Fusion partners such as glutathione S-transferase (GST), thioredoxin, or small ubiquitin-like modifier (SUMO) are used to enhance peptide stability and facilitate purification.
  • After expression, fusion tags are enzymatically cleaved to release the native AMP 5.
  • Chloroplast expression systems in plants have also been explored for AMP production, providing an alternative to bacterial hosts.

Challenges:

  • Toxicity of AMPs to host cells can reduce yields.
  • Post-translational modifications and disulfide bond formation may be inefficient in bacterial systems.
  • Removal of fusion tags requires additional purification steps.

Research Findings:

  • SUMO fusion and subsequent cleavage have been successfully used to produce AMPs in E. coli with improved yields and purity.
  • Transplastomic plants expressing AMPs demonstrate potential for large-scale, cost-effective production.

Enzymatic Hydrolysis Method

Description:
This method uses proteolytic enzymes to hydrolyze precursor proteins, releasing short peptide sequences with antimicrobial activity, including AMP 5.

Key Details:

  • Enzymes such as trypsin, pepsin, or microbial proteases selectively cleave proteins to generate bioactive peptides.
  • Hydrolysates are then purified to isolate AMP 5.

Challenges:

  • Hydrolysate complexity requires extensive purification to isolate the target AMP.
  • Yield and reproducibility can vary depending on enzyme specificity and reaction conditions.

Research Findings:

  • Enzymatic hydrolysis provides an alternative for AMP 5 production from natural protein sources, though it is less precise than SPPS or recombinant methods.

Purification and Characterization Techniques

Purification:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard for purifying AMP 5 after synthesis or expression.
  • Ion-exchange chromatography (e.g., DEAE-Cellulose) may be used in recombinant peptide purification workflows.
  • Ultrafiltration and ammonium sulfate precipitation are employed to concentrate and clarify peptide-containing solutions in biological preparations.

Characterization:

  • Mass spectrometry confirms molecular weight and sequence integrity.
  • Analytical HPLC assesses purity.
  • Antimicrobial activity assays validate functional potency.

Case Study: Preparation of an AMP from Paenibacillus peoriae (Related to AMP 5)

A notable preparation process for an antimicrobial peptide closely related to AMP 5 involves the following steps:

Step Procedure Description Conditions/Notes
(i) Isolation of endophytic bacterium Paenibacillus peoriae from plant stem Source: Milletia pachycarpa
(ii) Cultivation and fermentation to produce peptide-rich supernatant Standard microbial culture conditions
(iii) Filtration through 0.2 µm membrane Clarifies supernatant
(iv) 70% ammonium sulfate precipitation Incubation 3-5 hours at room temperature
(v) Centrifugation at 4000 rpm, 30-40 min, 4°C Pellet collection
(vi) Dissolution of pellet in distilled water Preparation for dialysis
(vii) Dialysis against sodium phosphate buffer twice for 12 hours each Removes salts and impurities
(viii) Purification by DEAE-Cellulose ion-exchange chromatography Elution with 100-700 mM NaCl
(ix) Final purification by RP-HPLC Isolation of AMP peak
(x) Characterization by mass spectrometry and activity assays Confirms identity and function

This process yielded a 54 amino acid peptide with molecular weight ~5384 Da, exhibiting broad-spectrum antimicrobial activity.

Comparative Summary of Preparation Methods

Preparation Method Advantages Challenges Typical Yield & Purity Application Suitability
Solid-Phase Peptide Synthesis (SPPS) High purity, sequence control, rapid synthesis Difficult amino acid incorporation, cost High purity (>95%), scalable Research, therapeutic peptide production
Recombinant Expression Cost-effective for large scale, post-translational modifications possible Host toxicity, fusion tag removal required Moderate to high, depends on system Industrial production, complex peptides
Enzymatic Hydrolysis Natural source peptides, mild conditions Low specificity, complex mixtures Variable, requires extensive purification Natural product isolation, functional studies

Q & A

Q. How can researchers optimize AP5's solubility and stability during in vitro synthesis?

  • Methodological Answer : Use Fmoc solid-phase peptide synthesis (SPPS) with microwave-assisted coupling to minimize aggregation. Incorporate D-amino acids or lipidation (e.g., palmitic acid) at the N-terminus to enhance protease resistance . Purify crude peptides via reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) and confirm mass accuracy using MALDI-TOF-MS . For storage, lyophilize peptides in ammonium bicarbonate buffer and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What computational strategies are effective for de novo design of AP5 analogs with reduced hemolytic activity?

  • Methodological Answer : Train machine learning models (e.g., E-CLEAP, AMPredictor) on datasets of AMPs with hemolysis data (e.g., % lysis at 50 µM) to predict toxicity . Use latent diffusion models (e.g., AMP-Diffusion) to generate sequences with low hydrophobicity (GRAVY < -0.5) and high helical propensity, validated via circular dichroism (CD) spectroscopy . Experimental validation should include hemolytic assays on mammalian RBCs (e.g., sheep erythrocytes) at 3.125–50 µM, with Triton X-100 as a positive control .

Q. How can structural contradictions between AP5's in silico predictions and empirical data (e.g., membrane interactions) be resolved?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model AP5's interaction with lipid bilayers (e.g., POPC:POPG 3:1). Compare with experimental data from surface plasmon resonance (SPR) or fluorescence anisotropy to assess membrane insertion depth . If discrepancies persist, re-optimize scoring functions in deep learning models (e.g., AMP-Diffusion) using experimental MICs and cytotoxicity data as training labels .

Q. What strategies mitigate bacterial resistance to AP5 during long-term exposure?

  • Methodological Answer : Conduct experimental evolution assays by serially passaging pathogens (e.g., E. coli) in sub-inhibitory AP5 concentrations for 30+ generations. Monitor MIC shifts via broth microdilution and genomic mutations via whole-genome sequencing . To counteract resistance, engineer AP5 analogs with bifunctional domains (e.g., antimicrobial + antibiofilm) or combine with adjuvants (e.g., efflux pump inhibitors) .

Data Analysis and Integration

Q. How should researchers reconcile discrepancies between AP5's in vitro potency and in vivo efficacy in animal models?

  • Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in murine models to identify bioavailability bottlenecks . Use proteomic approaches (e.g., LC-MS/MS) to detect AP5 degradation products in vivo. Adjust dosing regimens or formulate AP5 with nanoparticle carriers (e.g., liposomes) to enhance retention .

Q. What bioinformatics tools are recommended for analyzing AP5's evolutionary conservation across species?

  • Methodological Answer : Use BLASTp against the NCBI non-redundant database to identify orthologs. Generate sequence alignments with Clustal Omega and visualize conserved residues (e.g., cationic motifs) in Jalview. For structural insights, submit AP5 to the APD’s "Peptide Design" module to compare with natural AMPs (e.g., defensins, cathelicidins) .

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